molecular formula C34H26CoN6NaO14S4+ B12784365 Sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) CAS No. 83817-79-2

Sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-)

Cat. No.: B12784365
CAS No.: 83817-79-2
M. Wt: 952.8 g/mol
InChI Key: WHABPDWYLGOBCF-UHFFFAOYSA-N
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Description

SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) is a complex azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used primarily as a dye in various industrial applications due to its stability and vibrant color properties .

Preparation Methods

The synthesis of SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) typically involves the following steps:

Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity of the final product. The reaction conditions typically include maintaining a low temperature during diazotization and controlling the pH during the coupling reaction .

Chemical Reactions Analysis

SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid for nitration reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) has several scientific research applications:

Mechanism of Action

The mechanism of action of SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) involves its interaction with various molecular targets. The azo groups in the compound can form hydrogen bonds with amino acids in proteins, leading to changes in protein structure and function. Additionally, the cobalt ion in the compound can interact with metal-binding sites in enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar compounds to SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) include other azo dyes such as:

The uniqueness of SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) lies in its specific structure, which imparts distinct color properties and stability, making it particularly useful in industrial dyeing applications .

Biological Activity

Sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) is a complex azo dye compound with significant potential in various biological applications. This article examines its biological activity, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

Basic Information

PropertyValue
CAS Number 83817-79-2
Molecular Formula C34H26CoN6NaO14S4+
Molecular Weight 952.8 g/mol
IUPAC Name Sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-)

Structural Characteristics

The compound features multiple functional groups including hydroxyl (-OH), azo (-N=N-), and sulfonamide (-SO2NH2) moieties, which contribute to its reactivity and biological interactions. The cobalt ion plays a crucial role in its biological activity, particularly in enzyme interactions.

Interaction with Biological Targets

  • Protein Binding : The azo groups can form hydrogen bonds with amino acids in proteins, potentially altering their structure and function. This interaction may affect enzyme activity and cellular signaling pathways.
  • Metal Ion Interaction : The cobalt ion can interact with metal-binding sites in various enzymes, leading to inhibition or alteration of enzymatic activities. This characteristic is particularly relevant in the context of metalloproteins.
  • Oxidative Stress Induction : The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in certain cell types.

Biological Activities

Research indicates that sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains due to its ability to disrupt cellular membranes and inhibit metabolic processes.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating its potential as a therapeutic agent in treating bacterial infections.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values of 30 µM for HeLa cells and 25 µM for MCF7 cells. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.

Study 3: Antioxidant Activity Assessment

The antioxidant capacity of sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) was assessed using DPPH radical scavenging assays. The compound exhibited a scavenging activity of 72% at a concentration of 100 µg/mL, suggesting its potential utility as an antioxidant agent in pharmaceutical formulations.

Properties

CAS No.

83817-79-2

Molecular Formula

C34H26CoN6NaO14S4+

Molecular Weight

952.8 g/mol

IUPAC Name

sodium;cobalt;4-hydroxy-3-[(5-hydroxy-3,3-dioxobenzo[g][1,3]benzoxathiol-4-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/2C17H13N3O7S2.Co.Na/c2*18-29(25,26)9-5-6-13(21)12(7-9)19-20-14-15(22)10-3-1-2-4-11(10)16-17(14)28(23,24)8-27-16;;/h2*1-7,21-22H,8H2,(H2,18,25,26);;/q;;;+1

InChI Key

WHABPDWYLGOBCF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(S1(=O)=O)C(=C(C3=CC=CC=C32)O)N=NC4=C(C=CC(=C4)S(=O)(=O)N)O.C1OC2=C(S1(=O)=O)C(=C(C3=CC=CC=C32)O)N=NC4=C(C=CC(=C4)S(=O)(=O)N)O.[Na+].[Co]

Origin of Product

United States

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